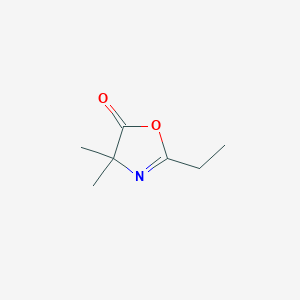

2-Ethyl-4,4-dimethyloxazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

106897-29-4 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-ethyl-4,4-dimethyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H2,1-3H3 |

InChI Key |

YGFHISWMENSEAP-UHFFFAOYSA-N |

SMILES |

CCC1=NC(C(=O)O1)(C)C |

Canonical SMILES |

CCC1=NC(C(=O)O1)(C)C |

Synonyms |

5(4H)-Oxazolone,2-ethyl-4,4-dimethyl-(9CI) |

Origin of Product |

United States |

Chemical and Physical Properties

The specific properties of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one are detailed below. This information is crucial for its handling, application in synthesis, and characterization.

| Property | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 2-Ethyl-4,4-dimethyl-1,3-oxazol-5(4H)-one |

| CAS Number | 202189-76-2 chembk.com |

| Physical State | Not explicitly stated in provided results, but related compounds are solids. sigmaaldrich.com |

| Melting Point | Data not available in search results. |

| Boiling Point | Data not available in search results. |

| Solubility | Data not available in search results. |

This table is populated with available data and will be updated as more information becomes available.

Synthesis and Manufacturing Processes

The synthesis of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one, a saturated oxazolone (B7731731), typically involves the cyclodehydration of an N-acyl amino acid. A plausible synthetic route would start from N-propionyl-2-aminoisobutyric acid. This precursor can be cyclized using a dehydrating agent like acetic anhydride (B1165640).

While specific industrial-scale manufacturing processes for this compound are not detailed in the provided search results, the general synthesis of oxazolones is well-established. The Erlenmeyer reaction is a classic method for producing unsaturated oxazolones. biointerfaceresearch.com For saturated oxazolones like the title compound, the cyclization of the corresponding N-acyl amino acid is the most direct approach. Various catalysts and reaction conditions have been explored to improve the efficiency and yield of oxazolone synthesis. sphinxsai.comresearchgate.net

Chemical Reactivity and Participation in Organic Reactions

The reactivity of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is centered around the oxazolone (B7731731) ring. The presence of the gem-dimethyl group at the C-4 position prevents enolization and subsequent reactions that are common for oxazolones with protons at this position.

Key reactions involving the oxazolone ring include:

Nucleophilic Attack: The carbonyl group at C-5 is susceptible to attack by nucleophiles. For instance, reaction with amines (aminolysis) would lead to the ring-opening of the oxazolone to form the corresponding N-acyl amino acid amide. Similarly, hydrolysis (reaction with water) would yield the N-acyl amino acid, N-propionyl-2-aminoisobutyric acid.

Intermediate in Synthesis: This oxazolone can serve as a reactive intermediate for the synthesis of other compounds. For example, it can be a precursor in the synthesis of more complex molecules where the protected amino acid moiety is required. A related compound, 2-[4-[1-(4,4-dimethyl-5H-oxazol-2-yl)-1-methyl-ethyl]phenyl]ethyl 4-methylbenzenesulfonate, highlights the use of the 4,4-dimethyloxazolone scaffold in building larger molecules. chembk.com

Spectroscopic Data and Analytical Characterization

Classical Approaches to Oxazolone (B7731731) Ring Formation

Traditional methods for forming the oxazolone ring often involve condensation or pyrolytic reactions. These established techniques have been fundamental in the synthesis of a wide array of oxazolone derivatives.

Condensation reactions are a cornerstone of oxazolone synthesis. The Erlenmeyer-Plöchl reaction, first described in 1893, is a classic example. researchgate.net This method typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). researchgate.netnih.gov This process has been widely used to synthesize various 4-arylidene-2-substituted-5(4H)-oxazolone derivatives. researchgate.net For instance, new oxazol-5(4H)-ones have been synthesized through the cyclocondensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with aromatic aldehydes using acetic anhydride and sodium acetate. nih.gov

Another approach involves the reaction of N-acylamino acids with carbodiimides. While specific examples for 2-Ethyl-4,4-dimethyloxazol-5(4H)-one are not detailed in the provided context, the general principle of intramolecular cyclization of an activated N-acylamino acid is a common strategy for forming the oxazolone ring.

Recent studies have also explored the use of various catalysts to improve the efficiency of these condensation reactions. For example, ZnO has been used as a catalyst for the synthesis of 4-arylmethylene-2-phenyl-5(4H)-oxazolones from substituted benzaldehydes and hippuric acid. researchgate.net

Pyrolytic methods, which involve the thermal decomposition of specific precursors, can also be employed for the construction of oxazolone and related oxazole rings. While direct pyrolytic synthesis of this compound is not explicitly described, the general principle involves the high-temperature rearrangement or cyclization of suitable starting materials.

One related pyrolytic approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl-α-amino ketones to form oxazoles. This method highlights the utility of heat-induced cyclization in the synthesis of related heterocyclic systems.

Multicomponent Reaction (MCR) Strategies Employing Oxazolone Precursors or Intermediates

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs, such as the Passerini and Ugi reactions, are particularly relevant to the synthesis of oxazolone derivatives.

The Passerini reaction, discovered by Mario Passerini in 1921, is a three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.orgchemistnotes.com This reaction is one of the oldest isocyanide-based MCRs and is valuable for its ability to generate diverse molecular structures. wikipedia.org

The reaction is typically conducted in aprotic solvents at room temperature, and its mechanism is believed to involve a cyclic transition state facilitated by hydrogen bonding. organic-chemistry.org While the direct synthesis of this compound via the Passerini reaction is not explicitly detailed, the reaction can be used to synthesize highly functionalized scaffolds that could serve as precursors to oxazolones. nih.gov For example, the Passerini reaction has been used to incorporate four-membered heterocycles into complex structures, demonstrating its versatility. nih.gov

Table 1: Key Features of the Passerini Reaction

| Feature | Description |

| Reactants | Isocyanide, Carboxylic Acid, Aldehyde or Ketone wikipedia.orgchemistnotes.com |

| Product | α-Acyloxy Amide wikipedia.orgchemistnotes.com |

| Solvent | Aprotic solvents are generally preferred wikipedia.orgorganic-chemistry.org |

| Mechanism | Believed to proceed through a concerted, cyclic transition state organic-chemistry.org |

| Applications | Combinatorial chemistry, synthesis of natural products, polymers, and pharmaceuticals wikipedia.org |

The Ugi four-component reaction (Ugi-4CR) is another prominent isocyanide-based MCR that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. mdpi.com This reaction is highly efficient for creating molecular diversity and has been extensively used in the synthesis of peptidomimetics, natural product analogs, and various heterocyclic compounds. mdpi.comnih.gov

The Ugi reaction can proceed through oxazolone intermediates, particularly when using N-acylamino acids as the acidic component. This can sometimes lead to racemization. researchgate.net However, the versatility of the Ugi reaction allows for the synthesis of a wide range of complex molecules, including those containing oxazolone-related structures. For instance, a one-pot Ugi four-component synthesis has been developed to produce 2(3H)-oxazolone 4-carboxamides. researchgate.net In this process, the Ugi adduct undergoes spontaneous cyclization to yield the oxazolone product. researchgate.net

Table 2: Comparison of Passerini and Ugi Reactions

| Reaction | Number of Components | Reactants | Product |

| Passerini | Three | Isocyanide, Carboxylic Acid, Aldehyde/Ketone wikipedia.orgchemistnotes.com | α-Acyloxy Amide wikipedia.orgchemistnotes.com |

| Ugi | Four | Isocyanide, Carboxylic Acid, Aldehyde/Ketone, Amine researchgate.netmdpi.com | α-Acetamido Carboxamide mdpi.com |

While not directly producing oxazolones, the Biginelli and Strecker reactions are important multicomponent reactions that can generate heterocyclic structures and amino acid precursors, which are relevant to the broader field of oxazolone chemistry.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org This acid-catalyzed reaction is a facile method for synthesizing dihydropyrimidones, which have pharmaceutical applications. organic-chemistry.org The mechanism involves an initial condensation between the aldehyde and urea, followed by the addition of the ketoester enol and subsequent cyclization. organic-chemistry.org While distinct from oxazolone synthesis, the Biginelli reaction showcases the power of MCRs in generating heterocyclic compounds. wikipedia.orgorganic-chemistry.org

The Strecker amino acid synthesis is a method for producing amino acids from an aldehyde, ammonia, and cyanide. wikipedia.org The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com Since amino acids are the precursors to the N-acylglycines used in the Erlenmeyer-Plöchl synthesis of oxazolones, the Strecker synthesis is an important related process. researchgate.net The reaction can be performed asymmetrically to produce chiral amino acids. wikipedia.org

Table 3: Overview of Biginelli and Strecker Reactions

| Reaction | Reactants | Product | Relevance to Oxazolone Chemistry |

| Biginelli | Aldehyde, β-Ketoester, Urea wikipedia.org | 3,4-Dihydropyrimidin-2(1H)-one wikipedia.org | Example of a multicomponent reaction for heterocycle synthesis. |

| Strecker | Aldehyde, Ammonia, Cyanide wikipedia.org | α-Amino Acid wikipedia.org | Synthesizes amino acids, which are precursors for oxazolone synthesis. |

Novel and Green Synthetic Approaches for Oxazolone Derivatives

The development of novel synthetic routes for oxazolone derivatives is driven by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign substances. nih.gov Key strategies include the implementation of advanced catalytic systems and the adoption of solvent-free or eco-friendly solvent conditions. These modern methodologies aim to improve yields, shorten reaction times, and simplify purification processes compared to conventional methods.

The use of catalysts is central to the modern synthesis of oxazolones, offering pathways with higher efficiency and selectivity. A diverse range of catalysts, from simple metal salts to complex bimetallic and nanocomposite materials, have been successfully employed.

Bimetallic synergistic catalysis, for instance, has been shown to be a powerful strategy. A detailed study using DFT (Density Functional Theory) calculations on a AuCl(PMe₃)/AgOTf-Pd(0) system revealed a "catalyzed catalysis" mechanism for synthesizing oxazolones from N-alkynyl carbamates. acs.org The reaction proceeds through a [Au]-catalyzed cycloisomerization followed by a [Pd(0)]-catalyzed cycle involving oxidation addition, transmetalation, and reductive elimination. acs.org

Various metal-based catalysts have proven effective. The Erlenmeyer reaction, traditionally using sodium acetate, can be enhanced with catalysts like potassium phosphate (B84403) (K₃PO₄), which has demonstrated high yields. wisdomlib.orgresearchgate.net Other successful catalysts include zinc oxide (ZnO), alumina (B75360), dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium, and ruthenium(III) chloride for the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. researchgate.netcrpsonline.comajrconline.org Copper-NHC (N-heterocyclic carbene) complexes facilitate the reaction of nitriles with amino alcohols under milder conditions, while molybdenum(VI) dioxide complexes are effective for creating oxazolines, tolerating a broad range of functional groups. organic-chemistry.org

Organocatalysis has also emerged as a significant field for oxazolone synthesis. nih.gov For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an organocatalyst in the one-pot multicomponent synthesis of isoxazol-5(4H)-ones, a related heterocyclic structure. researchgate.net

The table below summarizes various catalytic methods used in the synthesis of oxazolone derivatives.

Table 1: Catalytic Methods in Oxazolone Synthesis

| Catalyst | Reactants | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bimetallic Au–Pd | N-alkynyl carbamates | Oxazolones | Employs a synergistic "catalyzed catalysis" mechanism; reductive elimination is the rate-determining step. | acs.org |

| g-C₃N₄·OH nanocomposite | Aldehydes, hydroxylamine (B1172632) hydrochloride, ethyl acetoacetate | Isoxazol-5-ones | Highly efficient, recyclable catalyst for multicomponent reactions in water at room temperature. | nih.gov |

| Potassium Phosphate (K₃PO₄) | Hippuric acid, aryl/heteroaryl aldehydes | 4-Arylidene-5(4H)-oxazolones | Used in the Erlenmeyer reaction as an effective alternative to sodium acetate, providing high yields. | wisdomlib.orgresearchgate.net |

| Zinc Oxide (ZnO) | Substituted benzaldehydes, hippuric acid, acetic anhydride | 4-Arylmethylene-2-phenyl-5(4H)-oxazolones | Catalyzes the condensation reaction effectively. | researchgate.net |

| Dodecatungstophosphoric Acid (H₃PW₁₂O₄₀), Sm, Ru(III)Cl₃ | Not specified | Unsaturated 2-phenyl-5(4H)-oxazolone derivatives | Effective under solvent-free conditions. | crpsonline.comajrconline.orgjddtonline.info |

| Copper-NHC Complexes | Nitriles, amino alcohols | 2-Substituted oxazolines | Provides milder and less wasteful reaction conditions compared to previous methods. | organic-chemistry.org |

| Palladium(II) Acetate | Aldehydes/ketones, hippuric acid | 2-Phenyl-5(4H)-oxazolones | Used in a solvent-free approach under microwave irradiation. | biointerfaceresearch.com |

A major focus of green chemistry is the reduction or elimination of hazardous solvents. nih.gov In oxazolone synthesis, this has led to the development of solvent-free reaction conditions and the use of environmentally benign solvents like water.

Microwave irradiation has been reported as an effective technique for promoting solvent-free synthesis. For example, 4-arylidene-2-phenyl oxazole-5(4H)-ones can be synthesized by irradiating hippuric acid and an aryl aldehyde in acetic anhydride under microwave conditions, achieving good yields without a catalyst. biointerfaceresearch.com Similarly, palladium(II) acetate has been used as a catalyst in solvent-free microwave-assisted reactions. biointerfaceresearch.com

Mechanochemistry, which involves synthesis by grinding solid reactants together, represents another significant green approach. researchgate.net This method is highly efficient, reduces or eliminates the need for solvents, and can lead to shorter reaction times and high yields. A one-pot, multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) has been achieved through mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate with a few drops of acetic anhydride. researchgate.netresearchgate.net This process is noted for being simple, atom-efficient, and environmentally friendly. researchgate.net

The use of recyclable catalysts further enhances the green credentials of a synthetic process. A g-C₃N₄·OH nanocomposite has been used for synthesizing isoxazol-5-one derivatives in water, a non-toxic and environmentally safe solvent. nih.gov This catalyst demonstrated excellent recyclability, maintaining its effectiveness over six consecutive cycles. nih.gov Likewise, a combination of neutral alumina and boric acid has been reported as a reusable catalyst system. biointerfaceresearch.com

The table below details several green synthetic methodologies for oxazolone derivatives.

Table 2: Green Synthetic Methodologies for Oxazolone Derivatives

| Methodology | Reaction Conditions | Catalysts/Reagents | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-free, 4-5 minutes | Acetic anhydride (catalyst-free) or Palladium(II) acetate | Energy efficient, rapid reaction times, high yields (70-75%). | biointerfaceresearch.com |

| Mechanochemical Grinding | Solvent-free, one-pot multicomponent synthesis | Glycine, benzoyl chloride, aldehyde, sodium acetate, acetic anhydride | Step and atom efficient, economical, environmentally friendly, rapid. | researchgate.netresearchgate.net |

| Aqueous Synthesis | Room temperature, water as solvent | g-C₃N₄·OH nanocomposite | Uses a benign solvent, highly efficient, catalyst is recyclable over multiple cycles. | nih.gov |

| Solvent-Free Catalysis | Heating | Dodecatungstophosphoric acid, Samarium, Ru(III)Cl₃ | Eliminates solvent waste, simplifies workup. | crpsonline.comajrconline.orgjddtonline.info |

| Reusable Catalyst System | Refluxing benzene (B151609) or toluene | Neutral alumina and boric acid | Catalyst can be recovered and reused, reducing waste. | biointerfaceresearch.com |

Ring-Opening Reactions of the Oxazolone Core

The oxazolone ring is prone to cleavage by various nucleophiles, leading to the formation of acyclic derivatives or rearrangement to other heterocyclic systems. These reactions are primarily driven by the electrophilicity of the carbonyl carbon (C-5) and the ability of the heteroatoms to stabilize charged intermediates.

Nucleophilic Ring Opening by Amines and Other Nucleophiles

The reaction of oxazolones with nucleophiles is a cornerstone of their chemistry. Amines, in particular, readily attack the electrophilic carbonyl carbon, leading to a ring-opening that results in the formation of N-substituted amides. This process is a valuable method for peptide synthesis and the creation of various amide derivatives.

While specific studies on this compound are not extensively documented in the reviewed literature, the general mechanism for the aminolysis of 4,4-disubstituted oxazolones is well-established. The reaction proceeds through a nucleophilic acyl substitution pathway. The amine attacks the carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-O bond of the ring, yielding the corresponding amide.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amines (R-NH₂) | N-Substituted Amide | Typically in an aprotic solvent at room temperature or with gentle heating. |

| Secondary Amines (R₂NH) | N,N-Disubstituted Amide | Similar conditions to primary amines, may require longer reaction times. |

| Hydrazine (N₂H₄) | Hydrazide | Reaction in a suitable solvent, often ethanol. |

| Hydroxylamine (NH₂OH) | Hydroxamic Acid | Reaction usually carried out in the presence of a weak base. |

This table represents the expected products from the reaction of this compound with various nucleophiles based on the general reactivity of oxazolones. Specific experimental data for this compound was not found in the search results.

Ring Transformations Leading to Other Heterocyclic Systems (e.g., Oxazoles, Triazinones)

The oxazolone ring can serve as a synthon for the construction of other heterocyclic systems. These transformations often involve a ring-opening step followed by an intramolecular cyclization.

One notable transformation is the conversion of oxazol-5(4H)-ones into 1,2,4-triazin-6(5H)-ones. This reaction is achieved by treating the oxazolone with phenylhydrazine in acetic acid in the presence of sodium acetate. nih.gov The proposed mechanism involves the initial nucleophilic attack of phenylhydrazine on the carbonyl group, leading to ring opening. A subsequent intramolecular cyclization and dehydration then affords the triazinone ring system. Although this reaction has been demonstrated for other oxazolones, specific application to this compound has not been detailed in the available literature. nih.gov

The conversion of oxazolones to oxazoles is another possible ring transformation, although less commonly initiated from the 5(4H)-one isomer. Generally, oxazoles are prepared from other precursors. However, certain rearrangements or oxidation reactions of related oxazoline (B21484) systems can lead to the formation of the aromatic oxazole ring. For instance, the ring oxidation of 4- or 5-substituted 2H-oxazoles to 2-oxazolones has been reported, highlighting the potential for interconversion between different oxazole-based scaffolds. nih.gov

Derivatization and Functionalization Reactions

Beyond ring-opening and transformation, the oxazolone ring can be derivatized and functionalized to introduce new chemical entities and enable further synthetic applications.

Electrophilic Substitution on the Oxazolone Ring System

Direct electrophilic substitution on the this compound ring is not a commonly reported reaction. The electron-withdrawing nature of the carbonyl group and the heteroatoms tends to deactivate the ring towards typical electrophilic attack. However, functionalization at the C-4 position is possible through the generation of an enolate or an equivalent nucleophilic species. Deprotonation at the C-4 position, if a proton were present, would create a nucleophilic center that could react with various electrophiles. In the case of this compound, the absence of protons at the C-4 position precludes this type of reactivity.

Cross-Coupling Reactions Involving Functionalized Oxazolones (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. mit.edunih.gov For an oxazolone to participate in such a reaction, it would typically need to be functionalized with a suitable leaving group, such as a halide or a triflate, or converted into a boronic acid or ester derivative.

There is no direct evidence in the searched literature for the participation of this compound or its derivatives in Suzuki-Miyaura cross-coupling reactions. The development of such a methodology would require the initial synthesis of a functionalized oxazolone precursor. For example, if a halogenated analogue of this compound could be prepared, it might serve as a substrate for palladium-catalyzed cross-coupling reactions.

| Coupling Partner 1 (Oxazolone Derivative) | Coupling Partner 2 (Boronic Acid/Ester) | Catalyst System (General) | Product Type |

| Halo-oxazolone | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted oxazolone |

| Oxazolone-boronic ester | Aryl halide | Pd catalyst, Base | Aryl-substituted oxazolone |

This table illustrates hypothetical Suzuki-Miyaura cross-coupling reactions involving a functionalized this compound. No specific examples were found in the provided search results.

Azidation and Other Selective Chemical Transformations

Azidation of organic molecules introduces the synthetically versatile azide functional group. For this compound, direct azidation of the ring is not a straightforward transformation. However, if a suitable leaving group were present on the ring, nucleophilic substitution with an azide source, such as sodium azide, could potentially be employed.

Alternatively, the azide group could be introduced via a multi-step sequence. For instance, if a hydroxylated derivative of the oxazolone were available, it could be converted to a better leaving group (e.g., a tosylate or mesylate) and then displaced by an azide nucleophile. The synthesis of azido derivatives of various heterocyclic compounds is an active area of research, as these compounds can serve as precursors to triazoles and other nitrogen-containing heterocycles. irb.hr However, specific methods for the azidation of this compound have not been reported in the reviewed literature.

Intramolecular and Intermolecular Reaction Pathways

The reactivity of the oxazolone ring is characterized by several potential reaction pathways, which can be broadly categorized as intramolecular rearrangements and intermolecular reactions with other reagents. The specific pathway that predominates is influenced by the substitution pattern on the oxazolone ring, the reaction conditions (e.g., thermal or photochemical), and the nature of the co-reactants.

Intramolecular Reactions:

Intramolecular processes for oxazolones can be initiated by heat or light. Photochemical reactions, in particular, have been a subject of interest. u-strasbg.fr For saturated oxazolones like this compound, potential intramolecular pathways include:

Norrish Type I and Type II Reactions: Upon photochemical excitation, the carbonyl group can undergo Norrish type reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon, leading to a diradical intermediate. A Norrish Type II reaction, if a sterically accessible gamma-hydrogen is present on the N-acyl group (not the case for the ethyl group at the 2-position), could lead to a different set of products via intramolecular hydrogen abstraction. u-strasbg.fr

Hydrogen Transfer: Intramolecular hydrogen transfer is another plausible photochemical pathway, particularly if there are abstractable hydrogens within the molecule. u-strasbg.fr

Rearrangements: Under certain conditions, rearrangements of the heterocyclic ring could occur, although these are less commonly reported for saturated oxazolones compared to their unsaturated counterparts.

Intermolecular Reactions:

Oxazol-5(4H)-ones are known to participate in a variety of intermolecular reactions, making them valuable building blocks in synthesis. researchgate.net

Nucleophilic Attack and Ring-Opening: The carbonyl group at position 5 is electrophilic and susceptible to attack by nucleophiles. This often leads to the opening of the oxazolone ring, providing access to α-amino acid derivatives. nih.gov This is one of the most common and synthetically useful reactions of this class of compounds.

Cycloaddition Reactions: Oxazolones can act as synthons in cycloaddition reactions. For instance, they can function as 1,3-dipoles in cycloaddition processes, leading to the formation of new heterocyclic systems. researchgate.net

Reactions with Electrophiles: The enolizable nature of some oxazolones allows them to react with electrophiles at the C-4 position. However, for a 4,4-disubstituted oxazolone like the title compound, this reactivity is blocked.

Photochemical Cycloadditions: Photochemically excited oxazolones can participate in [2+2] cycloadditions with alkenes, leading to the formation of cyclobutane derivatives. researchgate.net

The following table summarizes the general intramolecular and intermolecular reaction pathways observed for the oxazol-5(4H)-one ring system.

| Reaction Type | Description | Typical Conditions | Potential Products |

|---|---|---|---|

| Intramolecular: Norrish Type I | Homolytic cleavage of the C4-C5 bond upon photochemical excitation. | UV irradiation | Diradical intermediates, leading to decarbonylation or rearrangement products. |

| Intermolecular: Nucleophilic Ring-Opening | Attack of a nucleophile (e.g., alcohols, amines, water) at the C5 carbonyl group. | Basic or acidic conditions | N-acyl-α,α-disubstituted amino acid derivatives (esters, amides, etc.). |

| Intermolecular: [2+2] Photocycloaddition | Reaction of the photochemically excited oxazolone with an alkene. | UV irradiation | Cyclobutane-fused heterocyclic systems. |

| Intermolecular: 1,3-Dipolar Cycloaddition | The oxazolone or a tautomeric form acts as a 1,3-dipole. | Thermal or photochemical | Various five-membered heterocyclic rings. |

Reaction Mechanism Elucidation for Transformations Involving this compound

Detailed mechanistic studies specifically for this compound are scarce. However, the mechanisms of key transformations of the oxazol-5(4H)-one core have been investigated, providing a framework for understanding the reactivity of this specific derivative.

Mechanism of Nucleophilic Ring-Opening:

The most studied reaction mechanism for oxazolones is their ring-opening by nucleophiles. This reaction typically proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon (C5) of the oxazolone ring. This leads to the formation of a tetrahedral intermediate.

Ring-Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C5-O1 bond. This step is often facilitated by the protonation of the oxygen atom.

Proton Transfer: A final proton transfer step yields the ring-opened product, which is a derivative of the corresponding N-acyl-α,α-disubstituted amino acid.

The facility of this reaction makes oxazolones useful as activated forms of amino acids in peptide synthesis and for the preparation of various amino acid derivatives.

Mechanisms of Photochemical Reactions:

The photochemical reactions of oxazolones are more complex and can proceed through different mechanistic pathways depending on the specific reaction.

Photoisomerization and Cycloadditions: For unsaturated oxazolones, photoisomerization (E/Z isomerization) is a common process that occurs from the excited state. psu.edu For cycloadditions, the reaction can be initiated by the formation of an excited state of the oxazolone, which then reacts with a ground-state alkene. In some cases, a triplet diradical intermediate has been characterized by techniques like laser flash photolysis. researchgate.net Density functional theory (DFT) calculations have been employed to study the energy profiles of these reactions and to determine the preferred stereochemical outcomes. researchgate.net

Radical Reactions: In the presence of a photosensitizer, oxazolones can be involved in photoinduced electron transfer processes, leading to the formation of radical ions. rsc.org These radical intermediates can then initiate polymerization or other radical-mediated transformations.

The following table provides a generalized overview of the mechanistic steps for key reactions of oxazol-5(4H)-ones.

| Reaction | Key Mechanistic Steps | Intermediates | Methods of Elucidation |

|---|---|---|---|

| Nucleophilic Ring-Opening | 1. Nucleophilic attack at C5. 2. Formation of a tetrahedral intermediate. 3. Ring-opening via C5-O1 bond cleavage. 4. Proton transfer. | Tetrahedral alkoxide intermediate. | Kinetic studies, isotopic labeling. |

| [2+2] Photocycloaddition | 1. Photoexcitation of the oxazolone. 2. Reaction with an alkene to form a diradical intermediate. 3. Ring closure to form the cyclobutane ring. | Excited state oxazolone, diradical species. | Laser flash photolysis, computational studies (DFT), product analysis. |

| Photoinduced Electron Transfer | 1. Excitation of a photosensitizer. 2. Electron transfer to or from the oxazolone. 3. Formation of a radical ion pair. | Radical anions/cations. | Steady-state and time-resolved spectroscopy. rsc.org |

It is important to reiterate that while these general pathways and mechanisms provide a solid foundation for predicting the reactivity of this compound, dedicated experimental and computational studies would be necessary to fully elucidate its specific chemical behavior.

This compound as a Building Block in Complex Molecule Synthesis

Oxazolones are recognized as versatile synthons in organic chemistry due to the presence of multiple reactive sites that permit a wide range of chemical modifications. nih.gov The 5(4H)-oxazolone ring system is a key intermediate in the synthesis of numerous small organic molecules. biointerfaceresearch.com This class of compounds serves as a foundational element for producing a variety of more complex structures, including:

Amino acids nih.govbiointerfaceresearch.com

Peptides biointerfaceresearch.com

Amides nih.govbiointerfaceresearch.com

Amino alcohols nih.govbiointerfaceresearch.com

The Erlenmeyer-Plöchl reaction, a classic method for synthesizing unsaturated azlactones, involves the condensation of N-acylglycines with aldehydes. nih.govnih.gov These resulting oxazolones can then undergo further reactions. For instance, nucleophilic attack on the oxazolone ring can lead to the formation of corresponding benzamides. nih.gov Furthermore, oxazol-5(4H)-ones can be transformed into other heterocyclic systems, such as 1,2,4-triazin-6(5H)-ones, through reactions with reagents like phenylhydrazine. nih.gov This reactivity underscores their importance as precursors for a diverse array of molecular frameworks.

Utilization in Macromolecular Design and Polymer Chemistry

The field of polymer chemistry has explored the use of oxazolone-related structures, particularly their oxazoline analogues, in creating functional macromolecules.

The primary method for polymerizing these related structures is through cationic ring-opening polymerization (CROP). While research on the direct polymerization of this compound is not extensively documented, the CROP of its analogue, 2-ethyl-2-oxazoline (B78409), is well-established. nih.govresearchgate.net Poly(2-oxazoline)s have gained significant attention as promising materials for biomedical applications. nih.gov

The CROP of 2-substituted-2-oxazolines is initiated by electrophilic species such as alkyl tosylates, triflates, or halides. nih.govresearchgate.net The mechanism involves an equilibrium between a cationic oxazolinium propagating species and a covalent species. The presence of the cationic species is considered almost exclusively responsible for the propagation of the polymer chain. researchgate.net The choice of initiator and its counterion significantly affects the polymerization rate and the control over the final polymer structure. researchgate.netrsc.org For example, initiators with less basic counterions (e.g., OTs⁻ > I⁻ > Br⁻) can lead to different reactivity ratios in copolymerizations. researchgate.net

Table 1: Initiators Used in the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline

| Initiator | Abbreviation | Initiator Type | Reference |

|---|---|---|---|

| Methyl Tosylate | MeOTs | Alkyl Sulfonate | rsc.org |

| Methyl Triflate | MeOTf | Alkyl Sulfonate | nih.gov |

| Scandium(III) Triflate | Sc(OTf)₃ | Metal Triflate | rsc.org |

| Benzyl Chloride | BCl | Alkyl Halide | researchgate.net |

| Benzyl Bromide | BBr | Alkyl Halide | researchgate.net |

| Benzyl Iodide | BI | Alkyl Halide | researchgate.net |

| 2-ethyl-3-methyl-2-oxazolinium triflate | EtOxMeOTf | Oxazolinium Salt | nih.gov |

The polymerization of 2-ethyl-2-oxazoline yields poly(2-ethyl-2-oxazoline) (PEtOx or PEOZ), a water-soluble polymer that has emerged as a viable alternative to poly(ethylene glycol) (PEG) for various biomedical applications. researchgate.net The properties of poly(2-oxazoline)s can be readily tuned by changing the substituent at the 2-position of the oxazoline monomer, allowing for the creation of materials ranging from hydrophilic to hydrophobic. researchgate.net

PEtOx has been investigated for the surface modification of liposomes to prolong their circulation half-life, a critical factor for drug delivery vehicles. researchgate.net The living/controlled nature of the CROP of 2-ethyl-2-oxazoline, particularly when using initiators like rare-earth metal triflates, allows for the synthesis of well-defined polymers with narrow molecular weight distributions and the creation of block copolymers. rsc.org This control is essential for designing advanced materials with specific architectures and functionalities, such as amphiphilic block copolymers that can self-assemble into complex structures. researchgate.net

Contributions to Combinatorial Chemistry and Library Synthesis

Oxazolones serve as valuable scaffolds in combinatorial chemistry for the generation of molecular libraries. Their utility as versatile building blocks allows for the synthesis of a wide array of small molecules through various chemical transformations. nih.govbiointerfaceresearch.com The ability to introduce diversity at both the C-2 and C-4 positions of the oxazolone ring is particularly advantageous for creating libraries of compounds with a range of potential biological activities. biointerfaceresearch.com By reacting a core oxazolone structure with different sets of reactants, chemists can rapidly generate a large number of distinct molecules for high-throughput screening in drug discovery and materials science. For example, reacting different 4-arylidene-2-phenyloxazol-5(4H)-ones with a variety of secondary amines can quickly produce a library of corresponding benzamide (B126) derivatives. nih.gov

Prebiotic Chemistry and Origins of Life Context for Oxazolones

Recent experimental findings have highlighted the significant role of oxazolones in prebiotic chemistry, suggesting they are key intermediates in the formation of peptides under primitive Earth conditions. nih.govpnas.org This research provides a plausible pathway for the abiotic synthesis of polypeptides, a fundamental step toward the origin of life. nih.gov

Studies have demonstrated that in aqueous microdroplets, amino acids can undergo dehydration to form oxazolones. nih.govnih.gov These reactive intermediates can then undergo further reactions:

Dipeptide Formation: Reaction with water hydrolyzes the oxazolone to form a dipeptide. nih.govnih.gov

Tripeptide Formation: Reaction with another amino acid leads to chain extension, forming a tripeptide. nih.govnih.gov

This oxazolone-mediated mechanism is not limited to microdroplets but also occurs in macroscopic wet-dry cycles, establishing a robust connection between different prebiotic environments. nih.gov A crucial aspect of this process is its role in the emergence of homochirality. The chirality of the initial amino acid is preserved in the oxazolone intermediate, and subsequent peptide chain extension reactions show a strong chiral preference. nih.govnih.gov This selectivity means that even from a mixture of optically impure amino acids, this pathway could generate pure homochiral peptides, a defining feature of biological systems. nih.govresearchgate.net The importance of such heterocyclic C5 compounds is thus bolstered by this experimental evidence, positioning them as critical players in understanding how the essential building blocks of life may have first assembled. pnas.org

Table 2: Products of Prebiotically Relevant Oxazolone Reactions

| Reactants | Product | Significance | Reference |

|---|---|---|---|

| Amino Acid Complex (in microdroplet) | Oxazolone | Key reactive intermediate | nih.govnih.gov |

| Oxazolone + Water | Dipeptide | Peptide bond formation | nih.govnih.gov |

| Oxazolone + Amino Acid | Tripeptide | Peptide chain extension | nih.govnih.gov |

| Optically Impure Amino Acids + Oxazolone Pathway | Homochiral Peptides | Origin of homochirality | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of oxazolone derivatives. Both ¹H and ¹³C NMR provide data on the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectra of oxazolone derivatives, the chemical shifts of protons provide key information. For instance, in a series of 4-aryl methylidene-2-phenyl/methyl-5-(4H)-oxazolone derivatives, the proton signals are well-resolved, enabling the identification of the different parts of the molecule. researchgate.net Similarly, for ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹H NMR spectrum in CDCl₃ shows distinct peaks for the NH protons, aromatic protons, the CH group, the OCH₂ group of the ethyl ester, and the methyl groups. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In the same tetrahydropyrimidine (B8763341) derivative, the ¹³C NMR spectrum reveals signals corresponding to the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. rsc.org The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H NMR Data for an Oxazolone Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 9.21 | brs | - |

| NH | 7.76 | brs | - |

| Ar-H | 7.34-7.24 | m | - |

| CH | 5.17 | s | - |

| OCH₂ | 4.01-3.96 | q | - |

| CH₃ | 2.26 | s | - |

| OCH₂CH₃ | 1.11-1.07 | t | - |

Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

Table 2: Representative ¹³C NMR Data for an Oxazolone Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 165.8 |

| C=O (pyrimidine) | 152.6 |

| C (aromatic) | 148.7, 145.3, 128.8, 128.5, 127.7, 126.7 |

| C (pyrimidine ring) | 99.7, 54.4 |

| OCH₂ | 59.6 |

| CH₃ | 18.2 |

| OCH₂CH₃ | 14.5 |

Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of oxazolone derivatives. Electron Ionization Mass Spectrometry (EIMS) is commonly employed for this purpose.

The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. For example, the mass spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a molecular ion peak at m/z 260, confirming its molecular weight. rsc.org Similarly, for other derivatives, the molecular ion peaks are observed at their respective calculated molecular weights. rsc.org

In addition to the molecular ion, the mass spectrum also displays fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is characteristic of the compound's structure and can be used to deduce the arrangement of atoms within the molecule.

Table 3: Mass Spectrometry Data for Various Oxazolone Derivatives

| Compound | Molecular Formula | Calculated Mass | Observed m/z (M⁺) |

|---|---|---|---|

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₆N₂O₃ | 260.29 | 260 |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅N₃O₅ | 305.29 | 305 |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₃ | 294.73 | 294 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the IR spectra of oxazolone derivatives, several characteristic absorption bands are observed. A strong absorption band in the region of 1823-1720 cm⁻¹ is typically assigned to the C=O stretching vibration of the oxazolone ring. rsc.orgrsc.org The C=N stretching vibration of the imine group usually appears in the range of 1657-1597 cm⁻¹. rsc.org Additionally, the presence of an ethyl group is indicated by C-H stretching vibrations around 2979-2967 cm⁻¹. rsc.orgrsc.org Aromatic C-H stretching and C=C stretching vibrations are also observed for derivatives containing phenyl groups.

Table 4: Characteristic IR Absorption Frequencies for Oxazolone Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretching | 1823-1720 |

| C=N (imine) | Stretching | 1657-1597 |

| N-H | Stretching | 3477-3234 |

| C-H (aliphatic) | Stretching | 2986-2939 |

| C-H (aromatic) | Stretching | ~3116 |

| C=C (aromatic) | Stretching | ~1608 |

X-ray Diffraction Analysis of Oxazolone-Containing Structures

X-ray diffraction analysis provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to determine the crystal structure of novel peptide oxazol-5(4H)-ones. rsc.org

The analysis of a Z-L-Pro-L-(αMe)Phe-OH oxazolone revealed the specific bond lengths, bond angles, and torsion angles within the molecule. rsc.org Such data is crucial for understanding the conformation and stereochemistry of the oxazolone ring and its substituents. Powder X-ray diffraction can also be used to confirm the crystalline nature of synthesized oxazolone derivatives. researchgate.net The structural parameters obtained from X-ray diffraction studies are invaluable for understanding the structure-property relationships of these compounds.

Theoretical and Computational Chemistry Studies on 2 Ethyl 4,4 Dimethyloxazol 5 4h One

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

There are no published DFT studies available for 2-Ethyl-4,4-dimethyloxazol-5(4H)-one. Consequently, data tables detailing its optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (such as HOMO/LUMO energies, electrostatic potential, and charge distribution) cannot be generated. Such calculations would be necessary to understand the molecule's intrinsic stability, reactivity, and spectroscopic characteristics.

Molecular Dynamics Simulations of Oxazolone (B7731731) Interactions

No molecular dynamics simulation studies have been reported for this compound. This type of research would be essential for understanding its behavior in a condensed phase, such as its interaction with solvents or other molecules, its conformational dynamics, and its aggregation properties. Without these simulations, a characterization of its intermolecular forces and dynamic behavior remains unavailable.

Mechanistic Insights from Computational Modeling of Oxazolone Reactions

There is no literature available on the computational modeling of reactions involving this compound. Mechanistic studies using computational methods are crucial for elucidating reaction pathways, identifying transition states, and calculating activation energies. The absence of such research for this compound means that its reactivity patterns, potential reaction mechanisms, and the thermodynamics and kinetics of its transformations have not been theoretically explored.

Future Perspectives and Emerging Research Areas for 2 Ethyl 4,4 Dimethyloxazol 5 4h One

Development of Novel Synthetic Methodologies

The synthesis of oxazolones has been a subject of chemical research since the late 19th century, with the Erlenmeyer-Plöchl reaction being a foundational method. nih.govresearchgate.net This reaction typically involves the condensation of an acylglycine with a carbonyl compound. biointerfaceresearch.com However, modern synthetic chemistry continually seeks more efficient, versatile, and environmentally benign methodologies. Future research on 2-Ethyl-4,4-dimethyloxazol-5(4H)-one will likely focus on adapting and developing novel synthetic routes that offer higher yields, greater purity, and milder reaction conditions.

Promising areas for development include:

One-Pot Syntheses: Streamlining the synthesis into a single-step procedure from readily available starting materials, such as amino acids, is a key goal. nih.gov A one-pot method using a triazine-based coupling reagent (DMT-MM) has been developed for other oxazolones, which could potentially be adapted. nih.gov

Advanced Catalysis: The exploration of novel catalysts could significantly improve synthetic efficiency. This includes the use of organocatalysts, metal-based catalysts, and green catalysts like citric acid or even fruit juices, which have been reported for the synthesis of related isoxazol-5(4H)-ones. researchgate.netmdpi.com

Photochemical Methods: Light-induced reactions offer a green alternative to traditional thermal methods. Continuous-flow photochemistry, using organic photoredox catalysts, has been successfully employed for synthesizing related heterocyclic compounds and could be a novel approach for the target molecule. mdpi.com

| Synthetic Approach | Potential Advantages | Key Features |

| Modernized Erlenmeyer-Plöchl | Well-established, versatile | Use of catalysts like Bi(OAc)₃, Yb(OTf)₃, or heteropolyacids to improve yields and conditions. ijsrp.org |

| One-Pot Amino Acid Cyclization | Increased efficiency, reduced waste | Direct conversion of N-acylamino acids using cyclodehydration agents like DMT-MM in aqueous solvents. nih.gov |

| Photoredox Catalysis | Green chemistry, mild conditions | Utilizes visible light to induce reactions, reducing the need for heat and harsh reagents. mdpi.com |

Exploration of Undiscovered Reactivity Patterns

Oxazol-5(4H)-ones are multifunctional compounds with several reactive sites, making them valuable synthetic intermediates. biointerfaceresearch.comthieme-connect.com The core reactivity involves the acidic C-4 proton, the electrophilic C-5 carbonyl group, and the potential for the ring to act as a 1,3-dipole in cycloaddition reactions. thieme-connect.com The specific substituents of this compound—the ethyl group at C-2 and the gem-dimethyl group at C-4—are expected to influence its reactivity in unique ways compared to other oxazolones.

Future research could investigate:

1,3-Dipolar Cycloadditions: In the presence of a Lewis acid, oxazolones can form münchnone-type 1,3-dipoles, which react with various dipolarophiles to create five-membered heterocyclic products like pyrroles and imidazoles. thieme-connect.com The steric hindrance from the C-4 dimethyl groups could offer unique stereoselectivity in these cycloadditions.

Ene-Type Reactions and Claisen Rearrangements: Novel reaction pathways such as oxazolone-mediated ene-type reactions and Claisen-type rearrangements have been developed for this class of compounds. thieme-connect.comsemanticscholar.org Investigating the propensity of this compound to undergo these transformations could lead to new synthetic routes for complex molecules.

Nucleophilic Ring-Opening: The C-5 carbonyl group is susceptible to attack by nucleophiles, leading to ring-opened products that are derivatives of α-amino acids. biointerfaceresearch.comnih.gov This reactivity is fundamental to their use in peptide synthesis. The ethyl and dimethyl groups may modulate the rate and selectivity of this ring-opening.

Photochemical Reactions: Unsaturated oxazolones can undergo [2+2] photocycloaddition reactions. researchgate.net The saturated nature of the C-4 position in this compound precludes this specific reaction, but other photochemical behaviors, possibly involving the carbonyl group, could be an area of novel exploration.

Integration into Advanced Material Science

The oxazolone (B7731731) moiety is increasingly being recognized for its potential in the development of advanced materials. ajrconline.orgrsc.org Its inherent reactivity and photophysical properties make it a candidate for creating functional polymers, photosensitive materials, and nonlinear optical (NLO) systems. ajrconline.orgacs.org

Emerging research in this area could focus on:

Reactive Polymers: Polymeric materials containing the electrophilic oxazolone ring are of particular interest. rsc.org Copolymers incorporating 4,4-dimethyl-5-oxazolone units have been successfully used to immobilize enzymes and proteins through the formation of stable covalent bonds with amine and thiol groups on the biomolecules. rsc.org this compound could be developed into a monomer for creating similar functional polymers for applications in biocatalysis and biosensors.

Nonlinear Optical (NLO) Materials: Certain oxazolone derivatives exhibit significant NLO properties, including a third-order nonlinear optical response. acs.org These materials can function as optical amplifiers and modulators. The specific electronic structure of this compound, once incorporated into a larger conjugated system, could be tailored for NLO applications. acs.org

Photoswitches: The isomerization of exocyclic double bonds in some oxazolone derivatives allows them to function as molecular photoswitches. ijsrp.org While the target compound is saturated at C-4, it could be functionalized to incorporate photoswitchable groups, with the oxazolone core potentially modulating the switching properties.

Interdisciplinary Research within Broader Chemical Sciences

The versatility of the oxazolone ring makes it a valuable tool in interdisciplinary fields that bridge chemistry with biology and medicine. biointerfaceresearch.comajrconline.org As a stable and reactive heterocyclic scaffold, this compound could serve as a key building block in several areas.

Medicinal Chemistry: Oxazolone derivatives are known to exhibit a wide spectrum of biological activities. nih.govajrconline.org They are used as scaffolds for the development of new therapeutic agents. While avoiding direct pharmacological profiling, future academic research could focus on using this compound as a synthon to construct libraries of complex molecules for screening in various biological assays.

Natural Product Synthesis: The unique reactivity of oxazolones makes them powerful intermediates in the total synthesis of natural products. ajrconline.orgthieme-connect.com They provide a pathway to create highly substituted and stereochemically complex α-amino acids and peptide fragments that are components of many natural products.

Biosensor Development: The ability of the oxazolone ring to react covalently with proteins is a key feature for its use in biosensors. biointerfaceresearch.comajrconline.org Research could explore the use of this compound in developing novel sensor platforms for detecting specific biomolecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-ethyl-4,4-dimethyloxazol-5(4H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, bromo-azlactone (2-(1-bromoethyl)-4,4-dimethyloxazol-5(4H)-one) reacts with sodium iodide in acetone at 40°C to yield the iodo derivative (I-Azl), a key intermediate for polymerization initiators . Optimizing solvent polarity (e.g., acetone vs. DMF) and temperature (40–60°C) is critical for achieving yields >85%. Side products like unreacted bromide can be minimized using excess NaI and extended reaction times (12–24 hrs).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine 1H/13C NMR and HR-MS for structural confirmation. Key NMR signals include:

- 1H NMR : Geminal dimethyl protons at δ 1.42–1.46 ppm and vinyl protons (if functionalized) at δ 5.35–5.78 ppm .

- 13C NMR : Oxazolone carbonyl resonance near δ 160–162 ppm .

- HR-MS : Exact mass matching [M+H]+ (e.g., m/z 277.1183 for C14H16N2O4) confirms molecular formula . Purity is assessed via TLC (Rf ≈ 0.35–0.51 in PE/EA = 10:1) and melting point consistency .

Q. What are the primary applications of this compound in polymer chemistry?

- Methodological Answer : It serves as a radical initiator in reversible complex-mediated polymerization (RCMP) of methacrylates. The iodo derivative (I-Azl) enables controlled radical polymerization of MMA (methyl methacrylate) with low dispersity (Đ < 1.3) when catalyzed by TBAI (tetrabutylammonium iodide) at 60°C . The azlactone ring’s reactivity allows post-polymerization functionalization for amine conjugation.

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the oxazolone ring influence its reactivity in radical polymerization?

- Methodological Answer : The geminal dimethyl group at C4 enhances steric stabilization, reducing side reactions during initiation. Ethyl substituents at C2 lower electron density at the carbonyl, favoring radical abstraction by TBAI . Comparative studies with unsubstituted oxazolones show 10–15% higher monomer conversion rates for 2-ethyl-4,4-dimethyl derivatives due to reduced radical recombination .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be resolved?

- Methodological Answer : Derivatives with bulky substituents (e.g., O-benzyl oximes) often form twinned crystals , complicating X-ray analysis. Use SHELXL for refinement against high-resolution data (R factor < 0.05) . For poor diffraction, employ synchrotron radiation or cryocooling (140 K) to enhance data quality. Example: (E)-4-(2,5-dimethoxybenzylidene) derivatives were resolved using SHELX with a data-to-parameter ratio >15 .

Q. How can contradictions in spectroscopic data for oxazolone derivatives be systematically addressed?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 12.05–13.24 ppm for hydroxyl protons) often arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic equilibria. For HR-MS anomalies, cross-validate with isotopic patterns (e.g., bromine doublets in C18H16Br2N2O3+ at m/z 466.9600 ). Conflicting XRD data may require re-refinement with alternative software (e.g., Olex2 vs. SHELXPRO) .

Q. What strategies optimize the use of this compound in multi-step organic syntheses?

- Methodological Answer : Leverage its azlactone ring for sequential reactions:

Ring-opening : React with amines (e.g., benzylamine) to form β-amino acid precursors .

Oxime formation : Use O-benzyl hydroxylamine to generate photoactive derivatives (e.g., 3aa with λem = 316 nm) for fluorescence studies .

Monitor reaction progress via HPLC-MS to detect intermediates and adjust stoichiometry for high-yield (>75%) cascade reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.